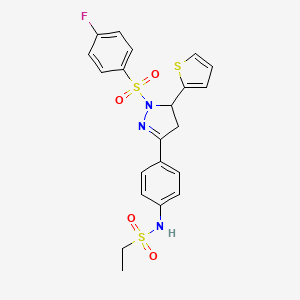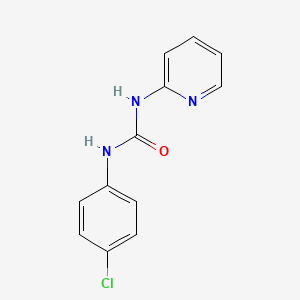
3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a molecular entity capable of donating a hydron to an acceptor . It is a versatile chemical compound used in various scientific research fields, including pharmaceuticals, organic synthesis, and material science, due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular weight of this compound is 250.29 . Its IUPAC name is (2E)-3- (4-butoxy-3-methoxyphenyl)-2-propenoic acid . The InChI code is 1S/C14H18O4/c1-3-4-9-18-12-7-5-11 (6-8-14 (15)16)10-13 (12)17-2/h5-8,10H,3-4,9H2,1-2H3, (H,15,16)/b8-6+ .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 158-159 degrees Celsius . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Structural investigations, such as those performed on related compounds, often involve X-ray crystallography, spectroscopy (FT-IR, FT-Raman, UV-Vis), and quantum chemical calculations. These studies reveal intricate details about molecular conformation, intermolecular interactions, and the impact of substituents on stability and behavior (Venkatesan et al., 2016). Such analyses can be crucial for designing compounds with desired physical, chemical, or biological properties.
Bioactive Compound Isolation and Characterization
Research on marine-derived fungi and other natural sources often leads to the isolation of phenyl ether derivatives and other bioactive compounds. These studies aim to discover molecules with potential health benefits, such as antioxidant properties, which could contribute to therapeutic applications (Xu et al., 2017).
Chemical Reaction Mechanisms and Synthesis
Understanding the chemical reactions involving compounds like 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid can lead to novel synthetic pathways and applications in material science. For example, investigations into the cyclopolymerization of diynes or the synthesis of complex molecular structures using palladium-catalyzed reactions offer insights into creating new materials with specific characteristics (Mayershofer et al., 2006).
Antioxidant Properties and Health Benefits
The antioxidant efficacy of compounds structurally related to this compound, such as ferulic acid derivatives, has been extensively studied. These compounds may offer protective effects against oxidative stress-related disorders, including neurodegenerative diseases, cancer, and diabetes (Silva & Batista, 2017).
Applications in Solar Energy
Research into organic dyes for dye-sensitized solar cells (DSSCs) explores the impact of molecular changes on the efficiency of solar energy conversion. Studies that compare the performance of dyes with slight structural variations provide valuable data for optimizing DSSC designs and improving power conversion efficiencies (Robson et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGNEGWMEJBADZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

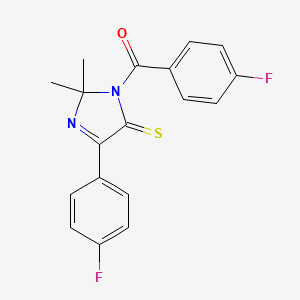
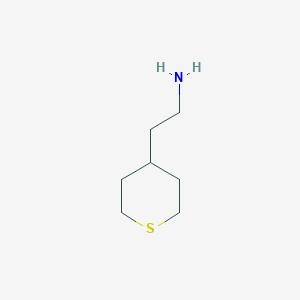
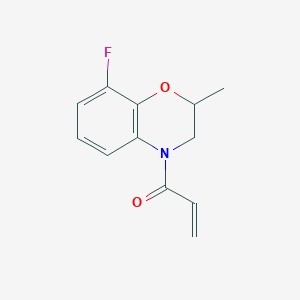
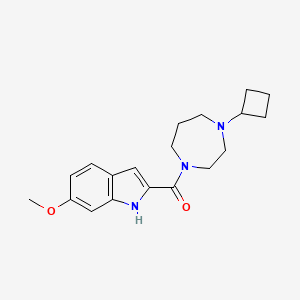
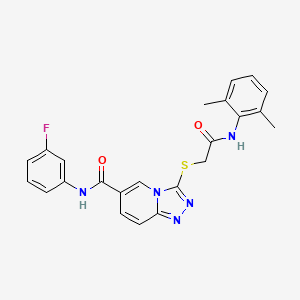
![2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2736316.png)
